molecular formula C12H11ClN2O2 B8193635 Ethyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylate

Ethyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylate

Cat. No.: B8193635
M. Wt: 250.68 g/mol
InChI Key: FOLVGGHJSUSOLY-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and antiviral research. This compound belongs to the class of 1,5-diaryl-1H-imidazole-4-carboxylate esters, which have been identified as key intermediates in the synthesis of potential allosteric inhibitors of HIV-1 integrase . Research into similar structures has shown that these compounds can bind to the LEDGF/p75-binding pocket on the HIV-1 integrase enzyme, a crucial protein-protein interaction for viral replication . By targeting this allosteric site, these inhibitors can induce aberrant multimerization of integrase, leading to the production of defective virions, and thus presenting a novel therapeutic strategy that is distinct from classical active-site inhibitors . The 1,5-disubstituted imidazole core is a privileged structure, often constructed from reagents like ethyl isocyanoacetate, and is known for its versatility in building diverse nitrogen-containing heterocycles with potent biological properties . As such, this compound serves as a valuable building block for chemical synthesis and a probe for investigating new mechanisms in virology and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-(3-chlorophenyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-4-9(13)6-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLVGGHJSUSOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylate typically involves the reaction of 3-chlorobenzylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(3-chlorophenyl)acetate. This intermediate is then cyclized with formamide to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic compounds. Its imidazole structure allows for diverse substitution patterns, enhancing its utility in synthetic chemistry.

Biology

  • Enzyme Inhibition : Ethyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylate has been investigated for its potential as an enzyme inhibitor. It can bind to active sites on enzymes, thereby modulating their activity. This property is crucial for developing new therapeutic agents targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound can also interact with various receptors, influencing signaling pathways that are critical in cellular functions. Understanding these interactions can lead to novel approaches in drug design.

Medicine

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 10 to 50 µg/mL depending on the bacterial strain tested .
  • Antifungal Properties : The compound has demonstrated antifungal activity against several pathogenic fungi, potentially through mechanisms that disrupt fungal cell membranes or inhibit ergosterol biosynthesis .
  • Anticancer Potential : In vitro studies suggest that this compound may reduce the viability of cancer cells by over 60% at specific concentrations, indicating its potential as an anticancer agent . The ability to induce apoptosis and interfere with cell cycle progression makes it a candidate for further investigation in cancer therapeutics.

Materials Science

  • Advanced Materials Development : this compound is being explored for its potential in developing advanced materials with specific electronic or optical properties. Its unique structural characteristics allow it to be integrated into materials that require enhanced performance metrics.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action of this compound:

  • Antimicrobial Activity Study : A peer-reviewed study demonstrated effective inhibition of bacterial growth across various strains, supporting its use as a potential antimicrobial agent .
  • Antifungal Efficacy Research : Another research article highlighted significant antifungal properties against Candida species, showing a marked reduction in fungal load in treated samples compared to controls .
  • Cancer Cell Line Studies : In vitro studies indicated that this compound could significantly reduce cell viability in multiple cancer cell lines, suggesting a potent anticancer effect .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Etomidate (Ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate)

  • Structure : Phenyl group at the 1-position of the imidazole ring.
  • Key Properties: High stereoselectivity (R-enantiomer is active) . Potent GABAAR enhancer with minimal inhibition of adrenocortical steroids at low doses . CAS: 33125-97-2; Molecular Weight: 244.29 .
  • Differentiation : The absence of a chlorine substituent in etomidate results in higher stereoselectivity but lower inhibitory effects on nAChRs compared to halogenated analogs like TFD-etomidate .

Flutomidate (Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate)

  • Structure : 4-Fluorophenyl substitution.
  • Key Properties: CAS: 84962-75-4; Molecular Weight: 262.28 .
  • Differentiation : Fluorine’s smaller atomic radius and stronger C-F bond may reduce off-target effects compared to bulkier substituents like chlorine .

TFD-Etomidate (Ethyl 1-(1-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethyl)-1H-imidazole-5-carboxylate)

  • Structure : Trifluoromethyl-diazirinyl group at the para position of the phenyl ring.
  • Key Properties :
    • Anesthetic potency comparable to etomidate but with reversed stereoselectivity (S-enantiomer is more active) .
    • Enhanced inhibition of nAChRs and 5-HT3ARs at anesthetic concentrations .
    • Used as a photoaffinity probe to study anesthetic binding sites .

4-Chlorophenyl Substituted Analogs

  • Key Properties: Radiolabeled with <sup>18</sup>F for positron emission tomography (PET) imaging, highlighting applications in tracking anesthetic distribution .

Naphthalene-Etomidate Derivatives

  • Examples :
    • (R)-Ethyl 1-(1-(naphthalen-2-yl)ethyl)-1H-imidazole-5-carboxylate.
  • Key Properties: Larger aromatic substituents (naphthyl) prolong anesthetic duration but increase adrenocortical suppression due to slower metabolism .
  • Differentiation : Bulkier substituents reduce receptor dissociation rates, leading to prolonged effects but higher toxicity risks .

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Analogs

Compound Name Substituent CAS Number Molecular Weight Key Pharmacological Features References
Etomidate Phenyl 33125-97-2 244.29 High GABAAR stereoselectivity (R-enantiomer); minimal steroid inhibition
Flutomidate 4-Fluorophenyl 84962-75-4 262.28 Improved metabolic stability; moderate GABAAR modulation
TFD-Etomidate 4-Trifluoromethyl-diazirinyl N/A ~370 (estimated) Reversed stereoselectivity (S-enantiomer); potent nAChR/5-HT3AR inhibition
4-Chlorophenyl analog (PET tracer) 4-Chlorophenyl N/A ~300 (estimated) PET imaging utility; enhanced lipophilicity
Naphthalene-etomidate Naphthalen-2-yl N/A ~298 (estimated) Prolonged anesthetic duration; significant adrenocortical suppression

Research Findings and Mechanistic Insights

  • Substituent Effects on GABAAR Binding: Halogenated phenyl groups (e.g., 3-chloro, 4-fluoro) enhance hydrophobic interactions with GABAAR transmembrane domains, increasing potency but varying stereoselectivity . Trifluoromethyl-diazirinyl groups in TFD-etomidate enable covalent labeling of α-subunits in nAChRs, revealing novel allosteric binding sites .
  • Metabolic and Toxicity Profiles :

    • Fluorine substitution (Flutomidate) reduces oxidative metabolism, improving half-life .
    • Bulky substituents (naphthyl) slow hepatic clearance, increasing adrenal toxicity .

Biological Activity

Ethyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C₁₂H₁₁ClN₂O₂ and a molecular weight of approximately 250.68 g/mol, its structure features a chlorophenyl group attached to an imidazole ring, which is critical for its biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. These properties are significant in the context of drug development, especially given the rising incidence of antibiotic resistance.

  • Mechanism of Action : The compound's mechanism likely involves its interaction with specific enzymes or receptors that are crucial for microbial growth. For instance, it may inhibit enzymes responsible for cell wall synthesis or disrupt metabolic pathways in pathogens.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound showed significant activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.9 to 17 µM against E. coli strains .
  • Fungal Inhibition :
    • Preliminary findings suggest that this compound may also exhibit antifungal properties, although detailed studies are still required to quantify this activity against specific fungal pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative studies with similar compounds reveal insights into how changes in functional groups affect potency and selectivity:

Compound NameMolecular FormulaUnique FeaturesAntimicrobial Activity
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylateC₉H₁₁N₃O₂Contains an amino groupModerate
Mthis compoundC₁₁H₉ClN₂O₂Methyl group instead of ethylLow
Propyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylateC₁₃H₁₁ClN₂O₂Propyl chain may influence lipophilicityHigh

Pharmacological Applications

Due to its diverse biological activities, this compound is being investigated for potential therapeutic applications:

  • Antimicrobial Agents : Given its effectiveness against resistant strains, it is a candidate for developing new antimicrobial agents.
  • Cancer Research : Studies on related imidazole derivatives have shown anticancer properties, indicating that this compound may also possess similar effects against tumor cell lines .

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound:

  • Pharmacokinetics and Toxicology : Understanding how the compound behaves in biological systems will be crucial for its development as a therapeutic agent.
  • Expanded Biological Testing : More comprehensive screening against a broader range of pathogens will help clarify its potential as an antimicrobial or antifungal agent.

Q & A

Q. What synthetic routes are used to prepare Ethyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylate, and how is its structural integrity validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving imidazole derivatives and chlorophenyl precursors. Structural validation employs single-crystal X-ray diffraction (SCXRD) to confirm the molecular geometry, with refinement using SHELX software (e.g., SHELXL for small-molecule refinement) . Complementary techniques include NMR spectroscopy for functional group analysis and high-performance liquid chromatography (HPLC) to verify purity (≥98%) . For chiral analogs, enantiomeric purity is assessed via chiral stationary-phase chromatography .

Q. How are crystallographic data discrepancies resolved during structural determination?

Data discrepancies (e.g., bond-length outliers or thermal motion artifacts) are addressed by iterative refinement in SHELX, cross-validated with Mercury CSD visualization tools to inspect packing interactions and hydrogen-bonding networks . Disordered regions are modeled using restraints, and validation metrics (e.g., R-factor, data-to-parameter ratio) are optimized to ensure reliability. For example, in a related imidazole derivative, an R-factor of 0.048 was achieved through high-resolution data collection at 100 K .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter receptors, and what methods quantify stereoselectivity?

Pharmacological profiling involves electrophysiological assays (e.g., patch-clamp) on recombinant GABAA or nicotinic acetylcholine (nACh) receptors. For example, analogs like TFD-etomidate exhibit stereoselective inhibition of nAChRs, with R-enantiomers showing attenuated GABAA potentiation compared to S-enantiomers . Site-directed mutagenesis identifies critical binding residues (e.g., β2-N265 in GABAA receptors), while radioligand displacement assays quantify affinity (IC50) .

Q. What experimental strategies resolve contradictions between receptor binding and functional activity data?

Discrepancies (e.g., high binding affinity but low functional potency) are addressed using allosteric modulation studies and mutagenesis . For instance, TFD-etomidate’s reversed stereoselectivity compared to etomidate was linked to divergent interactions with GABAA receptor transmembrane domains . Molecular dynamics simulations and cryo-EM further elucidate conformational changes in receptor-ligand complexes.

Q. How is photoaffinity labeling applied to map the compound’s binding sites on target proteins?

Derivatives like TFD-etomidate incorporate photoreactive groups (e.g., trifluoromethyldiazirine) for covalent binding upon UV irradiation. After photolabeling, tryptic digestion and LC-MS/MS identify labeled peptide regions. For example, TFD-etomidate photolabels α-subunits of nAChRs, with binding regulated by agonist occupancy .

Q. What analytical methods assess metabolic stability and degradation pathways in vitro?

Liver microsomal assays (e.g., human CYP450 isoforms) coupled with LC-MS quantify metabolite formation. For example, ester hydrolysis is a common degradation pathway for carboxylate derivatives, monitored via time-dependent loss of parent compound . Stability is compared to analogs like etomidate, which undergoes rapid esterase-mediated hydrolysis .

Q. How do structural modifications (e.g., halogen substitution) influence physicochemical and pharmacological properties?

The 3-chlorophenyl group enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs. Quantitative structure-activity relationship (QSAR) models correlate substituent electronic effects (e.g., Hammett σ values) with GABAA receptor EC50 shifts. For example, dimethoxy-etomidate derivatives show reduced GABAA potentiation due to steric hindrance .

Methodological Resources

  • Crystallography : SHELX suite , Mercury CSD .
  • Pharmacology : Electrophysiology , mutagenesis .
  • Analytical Chemistry : Chiral HPLC , LC-MS/MS .

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